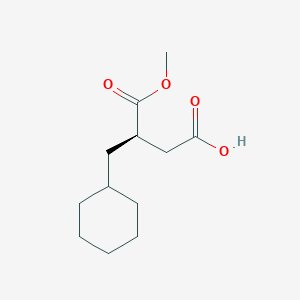

(3R)-3-(cyclohexylmethyl)-4-methoxy-4-oxobutanoic acid

概要

説明

®-2-(Cyclohexylmethyl)succinic acid-1-methyl ester is a chiral compound with a unique structure that includes a cyclohexylmethyl group attached to a succinic acid backbone

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(Cyclohexylmethyl)succinic acid-1-methyl ester typically involves the esterification of ®-2-(Cyclohexylmethyl)succinic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form.

Industrial Production Methods

On an industrial scale, the production of ®-2-(Cyclohexylmethyl)succinic acid-1-methyl ester may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of high-purity starting materials and advanced purification techniques, such as distillation and crystallization, ensures the production of high-quality ester.

化学反応の分析

Types of Reactions

®-2-(Cyclohexylmethyl)succinic acid-1-methyl ester undergoes various chemical reactions, including:

Oxidation: The ester can be oxidized to form the corresponding carboxylic acid.

Reduction: Reduction of the ester can yield the corresponding alcohol.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the ester group.

Major Products

Oxidation: ®-2-(Cyclohexylmethyl)succinic acid.

Reduction: ®-2-(Cyclohexylmethyl)succinic alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Organic Synthesis

(3R)-3-(cyclohexylmethyl)-4-methoxy-4-oxobutanoic acid serves as a versatile building block in organic synthesis. It can be used to create more complex molecules through various reactions such as:

- Condensation Reactions : It can react with different aldehydes and ketones to form β-hydroxy acids.

- Reduction Reactions : The compound can undergo reduction to yield alcohol derivatives, which are useful in further synthetic pathways.

Biological Applications

Research has indicated that this compound may play a role in enzyme inhibition and metabolic studies. Specific applications include:

- Metabolic Pathway Studies : The compound has been explored for its potential effects on metabolic pathways, particularly those involving fatty acid metabolism.

- Enzyme Inhibition : Preliminary studies suggest it may inhibit certain enzymes involved in metabolic processes, making it a candidate for further pharmacological research.

Medicinal Applications

The therapeutic potential of this compound is being investigated, especially in the context of drug development. Notable areas include:

- Drug Design : Its structure allows it to be modified into various analogs that may target specific biological pathways.

- Therapeutic Effects : Studies are ongoing to evaluate its efficacy against diseases related to metabolic dysregulation.

Industrial Applications

In the industrial sector, this compound is utilized for:

- Synthesis of Fine Chemicals : Its reactivity makes it suitable for producing fine chemicals used in pharmaceuticals and agrochemicals.

- Catalyst Development : Research is being conducted on its use as a catalyst component in various chemical reactions.

Case Studies

-

Synthesis of β-Hydroxy Acids :

A study demonstrated the successful synthesis of β-hydroxy acids using this compound as a starting material through condensation reactions with aldehydes under controlled conditions. -

Enzyme Inhibition Studies :

Research published in a peer-reviewed journal explored the inhibitory effects of the compound on specific enzymes involved in lipid metabolism, showing promising results that warrant further investigation into its potential therapeutic applications.

作用機序

The mechanism by which ®-2-(Cyclohexylmethyl)succinic acid-1-methyl ester exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The molecular targets and pathways involved are subjects of ongoing research, with studies focusing on its potential therapeutic effects and mode of action.

類似化合物との比較

Similar Compounds

- ®-2-(Cyclohexylmethyl)succinic acid

- ®-2-(Cyclohexylmethyl)succinic alcohol

- ®-2-(Cyclohexylmethyl)succinic acid-1-ethyl ester

Uniqueness

®-2-(Cyclohexylmethyl)succinic acid-1-methyl ester stands out due to its specific ester group, which imparts unique reactivity and stability. Compared to its acid and alcohol counterparts, the ester form is more suitable for certain synthetic applications and industrial processes.

生物活性

(3R)-3-(cyclohexylmethyl)-4-methoxy-4-oxobutanoic acid is a chiral compound with significant potential in medicinal chemistry. Its unique structural features, including a cyclohexylmethyl group and methoxy-keto functional groups, suggest diverse biological activities. This article reviews the biological activity of this compound, highlighting its antioxidant, anti-inflammatory, and anticancer properties supported by various research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 228.29 g/mol. The compound's structure is characterized by the following:

- Cyclohexylmethyl group : Contributes to hydrophobic interactions.

- Methoxy group : Enhances solubility and reactivity.

- Keto group : Increases electrophilicity, facilitating interactions with biological targets.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant activity . This property allows the compound to scavenge free radicals, thereby protecting cells from oxidative stress. The antioxidant mechanism is attributed to the compound's ability to donate electrons, stabilizing reactive oxygen species (ROS) and preventing cellular damage.

Anti-inflammatory Effects

The compound has shown potential in reducing inflammation through modulation of various signaling pathways. Similar compounds have been documented to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). Preliminary studies suggest that this compound may exert these effects by interfering with NF-kB signaling pathways.

Anticancer Properties

Preliminary investigations into the anticancer properties of this compound indicate its potential to inhibit cancer cell proliferation. The compound has been shown to induce apoptosis in various cancer cell lines, possibly through the activation of caspases and modulation of Bcl-2 family proteins. Further research is necessary to elucidate the precise mechanisms and therapeutic potential in oncology.

Comparative Analysis with Similar Compounds

A comparison of this compound with structurally related compounds reveals its unique pharmacological profile:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Methyl-6-phenylnicotinic acid | Pyridine ring | Antidepressant effects |

| 2-Hydroxybenzoic acid | Aromatic ring with hydroxyl group | Anti-inflammatory properties |

| 5-Aminoisoquinoline | Isoquinoline structure | Anticancer properties |

| This compound | Cyclohexylmethyl + methoxy-keto framework | Antioxidant, anti-inflammatory, anticancer |

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.

- Receptor Modulation : It could potentially modulate receptor activity related to inflammation and cancer progression.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Antioxidant Study : A study conducted on cell cultures demonstrated that treatment with this compound significantly reduced oxidative stress markers compared to control groups.

- Anti-inflammatory Research : In an animal model of induced inflammation, administration of the compound led to a marked decrease in edema and inflammatory cytokine levels.

- Anticancer Investigation : Research involving various cancer cell lines indicated that the compound inhibited cell growth by inducing apoptosis, suggesting a promising avenue for cancer therapy development.

特性

IUPAC Name |

(3R)-3-(cyclohexylmethyl)-4-methoxy-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O4/c1-16-12(15)10(8-11(13)14)7-9-5-3-2-4-6-9/h9-10H,2-8H2,1H3,(H,13,14)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYYNOKUMAOAVBK-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1CCCCC1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC1CCCCC1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。